molecular formula C17H13NO2 B11854955 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol CAS No. 894-96-2

1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol

Katalognummer: B11854955
CAS-Nummer: 894-96-2
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: KPLUVIWNJYXFQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol involves its ability to form complexes with metal ions. The compound’s hydroxyl and imine groups can coordinate with metal ions, leading to the formation of stable complexes. These interactions are crucial for its applications in sensing and catalysis.

Vergleich Mit ähnlichen Verbindungen

    1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Similar structure but with the hydroxyl group in a different position.

    1-[(3,5-Dichloro-phenylimino)-methyl]-naphthalen-2-ol: Contains chloro substituents, which can alter its reactivity and properties.

Uniqueness: 1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol is unique due to its specific hydroxyl and imine group positions, which influence its coordination chemistry and biological activities. Its ability to selectively detect and adsorb aluminum ions highlights its potential in environmental and industrial applications .

Eigenschaften

CAS-Nummer

894-96-2

Molekularformel

C17H13NO2

Molekulargewicht

263.29 g/mol

IUPAC-Name

1-[(4-hydroxyphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C17H13NO2/c19-14-8-6-13(7-9-14)18-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,19-20H

InChI-Schlüssel

KPLUVIWNJYXFQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)O)O

Löslichkeit

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.